![molecular formula C16H17BrN2O2 B12902541 1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 142847-08-3](/img/structure/B12902541.png)
1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one is a complex organic compound that features a bromophenyl group, a morpholine ring, and a pyrrole ring
准备方法
The synthesis of 1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Industrial production methods may involve optimization of these reactions to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one can be compared with similar compounds such as:
1-[4-(4-Chlorophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
1-[4-(4-Fluorophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one: The fluorophenyl group can influence the compound’s electronic properties and interactions with biological targets.
1-[4-(4-Methylphenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one: The methylphenyl group can alter the compound’s hydrophobicity and binding affinity.
属性
CAS 编号 |
142847-08-3 |
|---|---|
分子式 |
C16H17BrN2O2 |
分子量 |
349.22 g/mol |
IUPAC 名称 |
1-[4-(4-bromophenyl)-3-morpholin-4-yl-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C16H17BrN2O2/c1-11(20)15-16(19-6-8-21-9-7-19)14(10-18-15)12-2-4-13(17)5-3-12/h2-5,10,18H,6-9H2,1H3 |
InChI 键 |
JIXFMJOKFKDIQX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)Br)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)


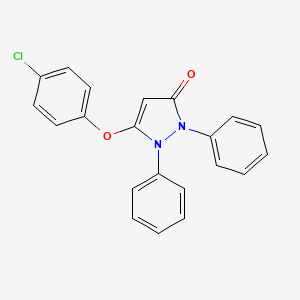

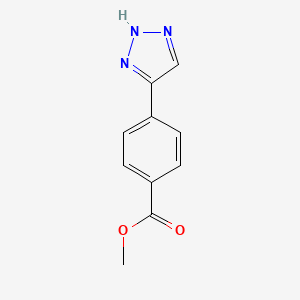
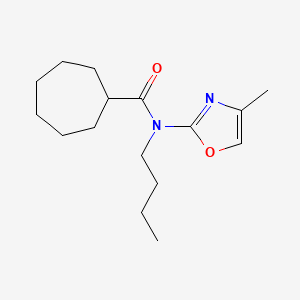
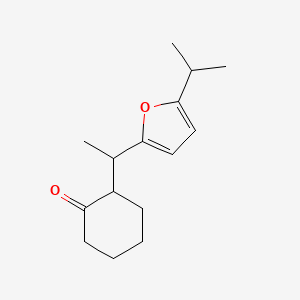

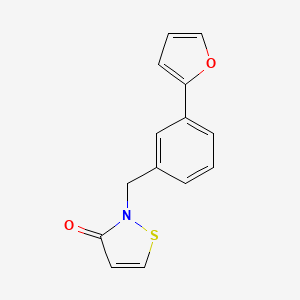
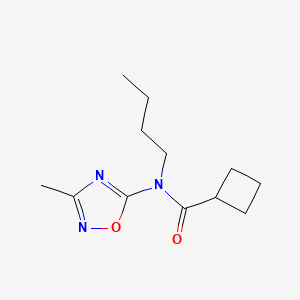
![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)

